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Compound of Interest

Compound Name: 2-Nitrobenzenesulfonamide

Cat. No.: B048108

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Nitrobenzenesulfonamide, a key intermediate in organic synthesis and drug discovery. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Nitrobenzenesulfonamide is CeHeN204S, with a molecular weight
of 202.19 g/mol . The spectroscopic data presented below serves to confirm the structure and
purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. The *H and 13C NMR data for 2-Nitrobenzenesulfonamide are summarized
below.

'H NMR (400 MHz, DMSO-ds)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~8.08 Multiplet 1H Aromatic CH
~7.94 Multiplet 1H Aromatic CH
~7.87 Multiplet 1H Aromatic CH
~7.82 Multiplet 1H Aromatic CH
7.80 (s) Singlet 2H SO2NH:2

Note: The aromatic protons exhibit complex splitting patterns due to ortho and meta coupling.

13C NMR

While specific peak-by-peak data is not readily available in all public databases, the expected
chemical shift ranges for the carbon atoms in 2-Nitrobenzenesulfonamide are as follows.
Aromatic carbons in nitrobenzene derivatives typically appear between 120 and 150 ppm, with
the carbon bearing the nitro group being the most deshielded. The carbon attached to the
sulfonamide group will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic vibrational frequencies for 2-Nitrobenzenesulfonamide are detailed in the table
below. A detailed vibrational analysis has been performed, confirming the assignments of the
fundamental vibrations.[1]
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Wavenumber (cm~?) Intensity Assignment

~3300 - 3400 Strong, Broad N-H stretching (sulfonamide)
~1530 Strong Asymmetric NO: stretching
~1350 Strong Symmetric NOz2 stretching
~1320 Strong Asymmetric SO2 stretching
~1160 Strong Symmetric SO2 stretching
~3100 Medium Aromatic C-H stretching
~1600, ~1480 Medium Aromatic C=C stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For sulfonamides, common fragmentation pathways involve the cleavage of the S-
N bond and the loss of SO:2.[2]

m/z Relative Intensity Assignment

202 Moderate [M]* (Molecular lon)
186 High [M - O]* or [M - NHz]*
138 Moderate [M - SO2]*

92 High [CeH4O]*

76 Moderate [CeHa]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid
organic compounds like 2-Nitrobenzenesulfonamide.

NMR Spectroscopy (for Solid Samples)

e Sample Preparation:
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o Dissolve 5-10 mg of 2-Nitrobenzenesulfonamide in approximately 0.6 mL of a suitable
deuterated solvent (e.g., DMSO-ds) in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if
necessary.

o Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube
to remove any particulate matter.

e Instrument Setup:
o The data presented was acquired on a 400 MHz spectrometer.
o The probe temperature is typically set to 25 °C.

o Data Acquisition:

o 'H NMR: A standard single-pulse experiment is used. Typically, 16 to 64 scans are
acquired with a relaxation delay of 1-2 seconds.

o 13C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance
of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5
seconds) are typically required.

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase and baseline correct the spectrum.

o Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-ds at 2.50
ppm for *H and 39.52 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Attenuated Total Reflectance (ATR) IR Spectroscopy

e Sample Preparation:
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o Place a small amount of the solid 2-Nitrobenzenesulfonamide sample directly onto the
ATR crystal.

e Instrument Setup:
o Ensure the ATR crystal is clean before acquiring a background spectrum.
o Collect a background spectrum of the empty ATR crystal.

o Data Acquisition:

o Apply pressure to the sample using the instrument's pressure arm to ensure good contact
with the crystal.

o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4
cm~L,

» Data Processing:

o The instrument software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

o Perform a baseline correction if necessary.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction:

o The sample can be introduced directly into the ion source via a solid probe or after
separation by gas chromatography (GC-MS).

o For direct insertion, a small amount of the solid sample is placed in a capillary tube.
* lonization:

o In Electron lonization (El), the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis:
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o The resulting ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

e Detection:
o An electron multiplier or similar detector records the abundance of each ion.
e Data Interpretation:

o The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular
ion peak confirms the molecular weight, and the fragmentation pattern provides structural
information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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